![molecular formula C18H19N3O2 B2516679 N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203335-31-2](/img/structure/B2516679.png)
N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide, also known as MPBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. MPBC has been synthesized using various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition has been linked to anti-cancer and anti-inflammatory effects. This compound has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. This compound has also been shown to reduce inflammation and fibrosis in animal models of lung injury and liver fibrosis. In addition, this compound has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown high purity and yield. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological effects.
Direcciones Futuras
There are several future directions for research on N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to investigate the mechanism of action of this compound in more detail, which could lead to the development of more potent and selective analogs. Furthermore, the development of new synthetic methods for this compound could improve its yield and purity, which would facilitate further preclinical studies.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been reported in various literature sources. One of the most commonly used methods involves the reaction of 2-phenylbenzimidazole with 3-chloropropyl methyl ether in the presence of a base, followed by the reaction with 5-amino-2-(trifluoromethyl)benzoic acid. The product is then purified using column chromatography to obtain this compound with high purity and yield.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been investigated for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-fibrotic agent. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. It has also been shown to reduce inflammation and fibrosis in animal models of lung injury and liver fibrosis.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-1-phenylbenzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-11-5-10-19-18(22)14-8-9-17-16(12-14)20-13-21(17)15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFYSJPQMMYBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B2516596.png)
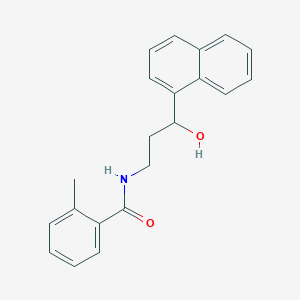
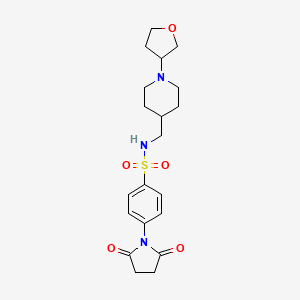
![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)
![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)
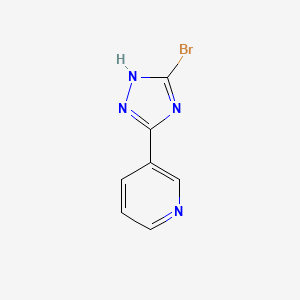
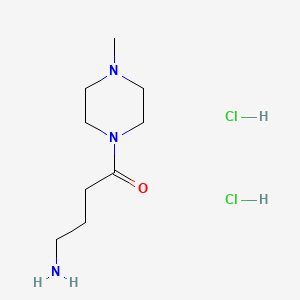
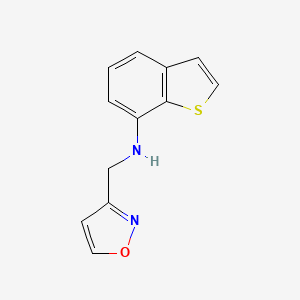
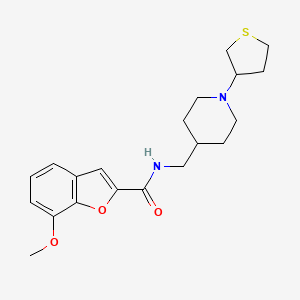
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)